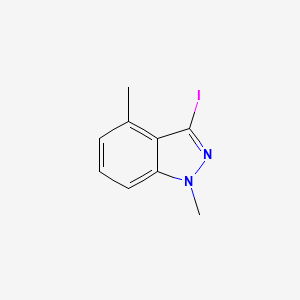

3-Iodo-1,4-dimethyl-1H-indazole

Vue d'ensemble

Description

3-Iodo-1,4-dimethyl-1H-indazole is a chemical compound with the CAS Number: 1060817-19-7 . It has a molecular weight of 272.09 and its IUPAC name is 3-iodo-1,4-dimethyl-1H-indazole .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 3-Iodo-1,4-dimethyl-1H-indazole, involves various strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis

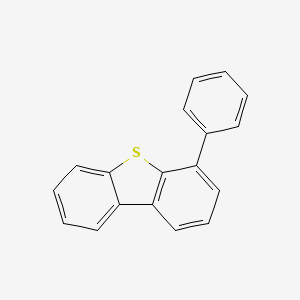

The molecular structure of 3-Iodo-1,4-dimethyl-1H-indazole is represented by the linear formula: C9 H9 I N2 . The InChI Code for this compound is 1S/C9H9IN2/c1-6-4-3-5-7-8(6)9(10)11-12(7)2/h3-5H,1-2H3 .Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles, including 3-Iodo-1,4-dimethyl-1H-indazole, can be carried out using various methods such as Cu 2 O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

3-Iodo-1,4-dimethyl-1H-indazole is a solid at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

3-Iodo-1,4-dimethyl-1H-indazole has attracted attention in medicinal chemistry due to its structural features and potential pharmacological activities. Researchers explore its derivatives as potential drug candidates for various diseases. Some notable aspects include:

Anticancer Agents: Derivatives of this indazole scaffold have shown promising anticancer properties. Researchers investigate their effects on cell proliferation, apoptosis, and tumor growth inhibition .

Anti-Inflammatory Compounds: The indazole core may modulate inflammatory pathways. Scientists study its potential as an anti-inflammatory agent, targeting specific pathways like NF-κB or COX-2.

Materials Science and Organic Electronics

The unique electronic properties of indazoles make them valuable in materials science and organic electronics:

Organic Semiconductors: Researchers explore indazole-based materials as organic semiconductors for field-effect transistors (FETs) and organic photovoltaics (OPVs). Their tunable electronic properties offer versatility in device design .

Light-Emitting Materials: Indazole derivatives can serve as building blocks for organic light-emitting diodes (OLEDs). Their emission properties make them interesting candidates for display technologies .

Catalysis and Synthetic Chemistry

Indazoles participate in various catalytic reactions and synthetic methodologies:

Transition Metal-Catalyzed Reactions: Researchers have developed strategies for the synthesis of indazoles using transition metal catalysts. These methods allow efficient access to diverse derivatives .

Functionalization Reactions: Indazole derivatives can undergo functionalization at different positions, enabling the synthesis of complex molecules. For example, C–H activation reactions lead to valuable intermediates .

Agrochemicals and Pest Control

Indazoles find applications in agrochemical research:

- Pesticides and Fungicides : Scientists investigate indazole-based compounds as potential pesticides and fungicides. Their bioactivity against pests and pathogens is a subject of interest .

Photophysical Properties and Sensing Applications

The optical properties of indazoles make them relevant for sensing and imaging:

- Fluorescent Probes : Researchers explore indazole derivatives as fluorescent probes for biological imaging. Their emission properties allow visualization of specific cellular components .

Coordination Chemistry and Metal Complexes

Indazoles can coordinate with metal ions, leading to interesting complexes:

- Metalloenzymes and Metallopharmaceuticals : Indazole-based ligands can form stable complexes with metal ions. These complexes may have applications in catalysis or as potential therapeutic agents .

Orientations Futures

Indazole is a promising heterocycle for the development of new IDO1- and cytotoxic agents . It is also promising to develop Pd-catalyzed Suzuki–Miyaura coupling reaction for C-3 functionalization of 1 H -indazole . These could be potential future directions for research involving 3-Iodo-1,4-dimethyl-1H-indazole.

Mécanisme D'action

Target of Action

The primary target of 3-Iodo-1,4-dimethyl-1H-indazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the immune response by catalyzing the initial step in the kynurenine pathway, the primary route of tryptophan catabolism .

Mode of Action

3-Iodo-1,4-dimethyl-1H-indazole interacts with its target, IDO1, by inhibiting its enzymatic activity . This inhibition disrupts the kynurenine pathway, leading to changes in the concentrations of tryptophan and its metabolites .

Biochemical Pathways

The primary biochemical pathway affected by 3-Iodo-1,4-dimethyl-1H-indazole is the kynurenine pathway . By inhibiting IDO1, this compound prevents the conversion of tryptophan into kynurenine, a metabolite with various effects on the immune system . The disruption of this pathway can lead to downstream effects such as modulation of the immune response .

Pharmacokinetics

They are highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

The inhibition of IDO1 by 3-Iodo-1,4-dimethyl-1H-indazole can lead to significant molecular and cellular effects. For instance, it can modulate the immune response, potentially enhancing the body’s ability to fight off certain diseases . In the context of cancer, this could mean improved anti-tumor immunity .

Action Environment

The action, efficacy, and stability of 3-Iodo-1,4-dimethyl-1H-indazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as organometallic reagents, can influence the compound’s reactivity .

Propriétés

IUPAC Name |

3-iodo-1,4-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-4-3-5-7-8(6)9(10)11-12(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEPETVCLUSGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(N=C2I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650996 | |

| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1,4-dimethyl-1H-indazole | |

CAS RN |

1060817-19-7 | |

| Record name | 3-Iodo-1,4-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

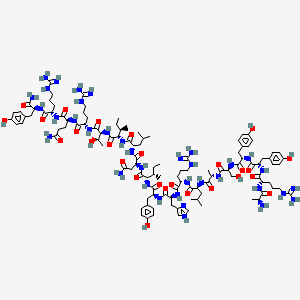

![31-amino-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid](/img/structure/B3030844.png)

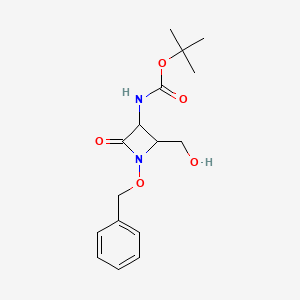

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B3030858.png)